4-Amino-N'-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of 4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with different functional groups, while reduction may lead to the formation of hydrazine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide can be compared with other similar compounds, such as:
4-Amino-N-(naphthalen-1-yl)-1H-benzo[b][1,4]diazepine-3-carboxamide: This compound also contains an oxadiazole ring and has shown similar biological activities.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via a Schiff base reduction route and has applications in the synthesis of azo dyes and dithiocarbamates.
The uniqueness of 4-Amino-N’-[(E)-phenylmethylidene]-1,2,5-oxadiazole-3-carbohydrazide lies in its specific structural features and the diverse range of applications it offers in various scientific fields.
Properties
IUPAC Name |
4-amino-N-[(E)-benzylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c11-9-8(14-17-15-9)10(16)13-12-6-7-4-2-1-3-5-7/h1-6H,(H2,11,15)(H,13,16)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZUQHRDJSELT-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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